A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-methyl-1H-indole-1-carboxylate
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-methyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-methyl-1H-indole-1-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of the spectroscopic properties of functionalized indoles is paramount for unambiguous structure elucidation and quality control in drug discovery and development. This document synthesizes fundamental NMR principles with data from closely related indole analogs to offer a robust interpretation of the spectral features of the title compound.
The Significance of NMR in the Characterization of Indole Derivatives
Indole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged structures in pharmaceutical research.[1] The precise substitution pattern on the indole ring is often crucial for therapeutic efficacy and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the molecular structure of these compounds.[2] ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the verification of substitution patterns and the assessment of sample purity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 5-methyl-1H-indole-1-carboxylate is predicted based on the analysis of structurally related compounds, including 5-methylindole and N-acylated indoles. The introduction of the electron-withdrawing methoxycarbonyl group at the N-1 position significantly influences the chemical shifts of the protons on the pyrrole ring, particularly H-2 and H-3, and also affects the protons on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-methyl-1H-indole-1-carboxylate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~ 7.95 | d | H-4 | ~ 8.4 |
| ~ 7.55 | d | H-2 | ~ 3.8 |
| ~ 7.30 | s | H-7 | |
| ~ 7.15 | dd | H-6 | ~ 8.4, ~ 1.8 |
| ~ 6.55 | d | H-3 | ~ 3.8 |
| ~ 3.95 | s | OCH₃ | |
| ~ 2.45 | s | 5-CH₃ |
Rationale for Predicted Chemical Shifts and Multiplicities
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H-4 (~7.95 ppm, d): This proton is situated on the benzene ring adjacent to the pyrrole ring fusion. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the pyrrole ring and the influence of the N-carboxylate group. It will appear as a doublet due to coupling with H-6.
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H-2 (~7.55 ppm, d): The N-acylation significantly deshields the H-2 proton. It will appear as a doublet due to coupling with H-3.
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H-7 (~7.30 ppm, s): This proton is adjacent to the nitrogen atom and is deshielded. It is expected to appear as a singlet or a narrow doublet, depending on the coupling with H-6.
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H-6 (~7.15 ppm, dd): This proton will be split into a doublet of doublets by coupling to both H-4 and H-7.
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H-3 (~6.55 ppm, d): Similar to H-2, the N-carboxylate group influences H-3, though to a lesser extent. It will appear as a doublet due to coupling with H-2.
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OCH₃ (~3.95 ppm, s): The methyl ester protons will appear as a sharp singlet in the typical region for such functional groups.
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5-CH₃ (~2.45 ppm, s): The protons of the methyl group at the C-5 position will give rise to a singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is based on the known substituent effects on the indole ring. The N-carboxylate, the 5-methyl group, and the inherent electronic structure of the indole nucleus all contribute to the final chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-methyl-1H-indole-1-carboxylate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 151.5 | C=O |
| ~ 135.0 | C-7a |
| ~ 132.0 | C-5 |
| ~ 130.5 | C-3a |
| ~ 125.0 | C-2 |
| ~ 124.5 | C-6 |
| ~ 120.0 | C-4 |
| ~ 115.0 | C-7 |
| ~ 107.0 | C-3 |
| ~ 53.0 | OCH₃ |
| ~ 21.5 | 5-CH₃ |
Rationale for Predicted Chemical Shifts
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C=O (~151.5 ppm): The carbonyl carbon of the methoxycarbonyl group is expected to be the most downfield signal.
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C-7a and C-3a (~135.0 and ~130.5 ppm): These are the quaternary bridgehead carbons.
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C-5 (~132.0 ppm): The carbon bearing the methyl group.
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C-2 and C-6 (~125.0 and ~124.5 ppm): These are the CH carbons of the benzene and pyrrole rings, respectively.
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C-4 and C-7 (~120.0 and ~115.0 ppm): The remaining CH carbons of the benzene ring.
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C-3 (~107.0 ppm): This carbon of the pyrrole ring is typically found at a relatively upfield position.
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OCH₃ (~53.0 ppm): The methyl ester carbon.
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5-CH₃ (~21.5 ppm): The methyl group carbon at the C-5 position.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 5-methyl-1H-indole-1-carboxylate, the following experimental protocol is recommended.
Sample Preparation
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Weigh approximately 5-10 mg of the purified solid sample of Methyl 5-methyl-1H-indole-1-carboxylate.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width: -10 to 160 ppm.
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Data Processing
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum manually.
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Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.[3]
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Integrate the signals in the ¹H NMR spectrum.
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Perform peak picking to generate a list of chemical shifts for both ¹H and ¹³C spectra.
Visualizing the Molecular Structure and NMR Logic
The following diagrams illustrate the molecular structure of Methyl 5-methyl-1H-indole-1-carboxylate and the logical workflow for its NMR analysis.
Caption: Molecular Structure of the Analyte
Caption: Logical Flow of NMR Data to Structure
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 5-methyl-1H-indole-1-carboxylate. By leveraging data from analogous structures and fundamental NMR principles, a reliable interpretation of the expected spectral features has been presented. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and related indole derivatives, which is essential for advancing drug discovery and development programs.
References
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[Link]
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Semantic Scholar. 13C NMR spectroscopy of indole derivatives.[Link]
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PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.[Link]
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The Royal Society of Chemistry. Supplementary Information.[Link]
-
Magritek. Methyl 1H-indole-3-carboxylate.[Link]
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Beilstein Journals. Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra.[Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.[Link]
